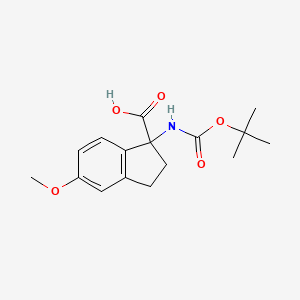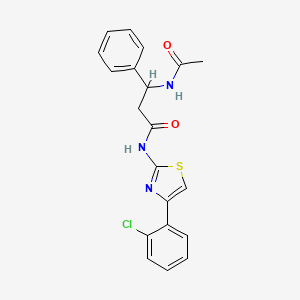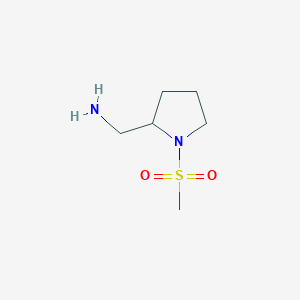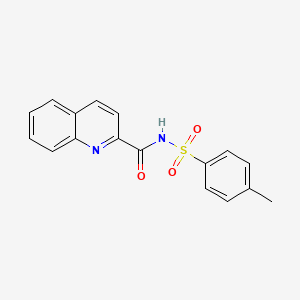![molecular formula C30H30Cl2N2O7S2 B12500327 N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including chlorinated aromatic rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include:
Nitration and Chlorination: Introduction of nitro and chloro groups to the aromatic rings.
Etherification: Formation of ether linkages between aromatic rings and ethoxy groups.
Sulfonamidation: Introduction of sulfonamide groups through reactions with sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide groups, which are known for their biological activity.
Materials Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Shares similar sulfonamide and chlorinated aromatic structures.
4-Chloro-N-methylpyridine-2-carboxamide: Contains chlorinated aromatic rings and amide groups.
Uniqueness
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H30Cl2N2O7S2 |
|---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
N-[5-chloro-2-[2-[2-[4-chloro-2-[(4-methylphenyl)sulfonylamino]phenoxy]ethoxy]ethoxy]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H30Cl2N2O7S2/c1-21-3-9-25(10-4-21)42(35,36)33-27-19-23(31)7-13-29(27)40-17-15-39-16-18-41-30-14-8-24(32)20-28(30)34-43(37,38)26-11-5-22(2)6-12-26/h3-14,19-20,33-34H,15-18H2,1-2H3 |
InChI Key |
PDXRNPVJPZHUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OCCOCCOC3=C(C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)

![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
![1-{2-[2-(2-aminoethoxy)acetamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12500275.png)
![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)

![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)

![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)

